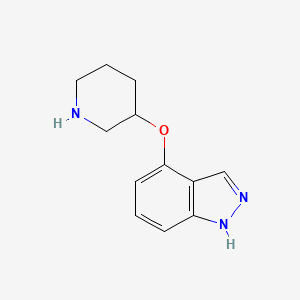

4-(Piperidin-3-yloxy)-1H-indazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-piperidin-3-yloxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-4-11-10(8-14-15-11)12(5-1)16-9-3-2-6-13-7-9/h1,4-5,8-9,13H,2-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOFNJTWRGUZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC3=C2C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629064 | |

| Record name | 4-[(Piperidin-3-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478830-50-1 | |

| Record name | 4-[(Piperidin-3-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry Exploration and Drug Discovery Relevance of 4 Piperidin 3 Yloxy 1h Indazole Derivatives

Scaffold Design and Optimization in the Context of Indazole-Piperidine Hybrid Structures

The combination of an indazole ring and a piperidine (B6355638) moiety into a single hybrid structure is a deliberate design strategy aimed at interacting with specific biological targets. The indazole core, a bicyclic aromatic system containing two nitrogen atoms, is a well-established pharmacophore in numerous clinically approved drugs. Its ability to participate in hydrogen bonding and aromatic interactions makes it a valuable anchor for binding to protein active sites. The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment in kinase inhibitors like Linifanib, where it interacts with the hinge region of tyrosine kinases. nih.gov Similarly, the 1H-indazole-3-amide in Entrectinib is crucial for its antitumor activity. nih.gov

The piperidine ring, a saturated heterocycle, provides a three-dimensional structural element that can be strategically modified to enhance binding affinity, selectivity, and pharmacokinetic properties. The introduction of a piperazine (B1678402) moiety, a similar six-membered heterocycle containing two nitrogen atoms, in the leukemia drug Imatinib, has been shown to improve solubility and oral bioavailability. nih.gov The ether linkage between the indazole and piperidine rings in the 4-(piperidin-3-yloxy)-1H-indazole scaffold provides a flexible yet stable connection, allowing the two components to adopt optimal orientations for target engagement.

Chemical Space Exploration and Diversity-Oriented Synthesis for Analogue Generation

To explore the full potential of the this compound scaffold, medicinal chemists employ diversity-oriented synthesis (DOS) to generate large and diverse libraries of analogues. This approach involves systematically varying the substitution patterns on both the indazole and piperidine rings.

A common strategy involves a multi-step synthetic route. For instance, a series of 3-piperidin-4-yl-1H-indoles, a related scaffold, were synthesized in a three-step approach to generate thirty-eight compounds with diverse building blocks for antimalarial screening. nih.gov This highlights how systematic chemical synthesis can be used to explore the chemical space around a core scaffold. In the context of this compound, this would involve synthesizing a range of starting materials for both the indazole and piperidine components, which can then be coupled to create a library of final compounds.

The Suzuki reaction, catalyzed by palladium complexes like PdCl2(dppf)2, is a powerful tool for introducing aryl or heteroaryl substituents at various positions on the indazole ring, which can significantly shorten reaction times and improve yields. nih.gov Subsequent N-alkylation or acylation of the piperidine nitrogen allows for the introduction of a wide array of functional groups, further expanding the chemical diversity of the library.

Rational Drug Design Strategies Guided by Target Interactions

Rational drug design, often guided by the three-dimensional structure of the biological target, plays a pivotal role in optimizing the this compound scaffold. Techniques such as molecular docking and pharmacophore modeling are used to predict how different analogues will bind to the target protein and to guide the design of new compounds with improved properties.

For example, in the development of Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors, the X-ray cocrystal structure of a lead compound with GSK-3β was used to guide the synthesis of a series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides. figshare.com This structure-guided approach allowed for the targeted modification of the indazole 5-position and the piperidine nitrogen to generate potent and cell-active inhibitors. figshare.com

Similarly, fragment-led de novo design has been successfully used to discover novel 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov This strategy involves identifying small molecular fragments that bind to the target and then computationally linking them together to create a larger, more potent molecule.

Lead Identification and Optimization for Specific Biological Targets

The this compound scaffold has been successfully employed to identify and optimize lead compounds for a variety of biological targets, particularly protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer.

One notable example is the development of pan-Pim kinase inhibitors. Starting from a 3-(pyrazin-2-yl)-1H-indazole hit, medicinal chemistry efforts led to the identification of a series of potent inhibitors. nih.gov Pim kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy due to their role in regulating cell signaling pathways fundamental to tumorigenesis. nih.gov

Another important target class for indazole-based compounds is the family of protein kinases including c-Kit, PDGFRβ, and FLT3. A multi-kinase inhibitor, N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea, demonstrated inhibitory activity against these targets. nih.gov Furthermore, through structure-guided drug design, 1H-indazole derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, including the T790M mutant which is associated with resistance to some cancer therapies. nih.gov

The following table summarizes the activity of selected indazole derivatives against various cancer cell lines:

| Compound | Target Cell Line | IC50 (µM) | Selectivity for Normal Cells (HEK-293) IC50 (µM) |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | 33.2 |

Data sourced from a study on the antitumor activity of 1H-indazole-3-amine derivatives. nih.gov

Impact of Substitution Patterns on Compound Potency and Selectivity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the indazole and piperidine rings. Structure-activity relationship (SAR) studies are therefore essential for optimizing potency and selectivity.

Systematic exploration of substitutions at the C-5 position of the indazole ring has been a focus for discovering highly active and selective inhibitors. nih.gov In the case of 3-(pyrazin-2-yl)-1H-indazole based Pim kinase inhibitors, systematic optimization of both the piperidine and the 2,6-difluorophenyl moieties led to significant improvements in potency. nih.gov

The following table illustrates the inhibitory activity of selected 3-(pyrazin-2-yl)-1H-indazole derivatives against Pim kinases:

| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |

| 82a | 0.4 | 1.1 | 0.4 |

Data sourced from a study on novel 1H-indazole derivatives as potential inhibitors of pan-Pim kinases. nih.gov

Pharmacological and Biological Activity Profiling of 4 Piperidin 3 Yloxy 1h Indazole Derivatives Preclinical Investigations

Modulation of Key Biological Targets

Derivatives of 4-(piperidin-3-yloxy)-1H-indazole have been extensively studied for their ability to interact with and modulate the activity of various enzymes and receptors, highlighting their potential as therapeutic agents.

The inhibitory activity of these derivatives against several critical enzymes has been a primary focus of research.

Kinases: Indazole derivatives have been identified as potent inhibitors of various kinases, which are pivotal in cancer cell signaling. For instance, certain 1H-indazole derivatives have shown significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), pan-Pim kinases, and Polo-like kinase 4 (PLK4). nih.govnih.govnih.gov One derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, demonstrated potent FGFR1 inhibitory activity with an IC₅₀ value of 30.2 ± 1.9 nM. nih.gov Another study highlighted a derivative with strong activity against Pim-1, Pim-2, and Pim-3, with IC₅₀ values of 0.4, 1.1, and 0.4 nM, respectively. nih.gov Furthermore, a novel N-(1H-indazol-6-yl)benzenesulfonamide derivative, K22, exhibited remarkable PLK4 inhibitory activity with an IC₅₀ of 0.1 nM. nih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, contributing to the potent inhibition of tyrosine kinases. nih.govmdpi.com

Cholinesterases: Derivatives of the piperidinone core, a related structure, have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. nih.govresearchgate.netmdpi.com One study on 4-oxypiperidine ethers found a derivative, ADS031, that displayed an IC₅₀ of 1.537 μM against AChE. nih.gov Another series of piperidinone derivatives showed that 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was the most potent against AChE with an IC₅₀ of 12.55 µM, while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one was most effective against BuChE with an IC₅₀ of 17.28 µM. researchgate.net

Poly(ADP-ribose) Polymerase-1 (PARP-1): Indazole amides are recognized as inhibitors of PARP-1, an enzyme crucial for DNA repair and a key target in cancer therapy. nih.gov While specific data for this compound derivatives is emerging, related benzimidazole (B57391) carboxamide derivatives containing a piperidine (B6355638) moiety have shown potent PARP-1/2 inhibition. nih.gov For example, 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide was identified as a potent PARP-1/2 inhibitor with IC₅₀ values of 4.30 and 1.58 nM, respectively. nih.gov

The interaction of these derivatives with various receptors has also been a significant area of investigation.

Sigma-1 Receptor: While direct binding studies on this compound derivatives with the Sigma-1 receptor are not extensively detailed in the provided context, the broader class of indazole derivatives has been explored for antipsychotic potential, often involving modulation of various CNS receptors. researchgate.net

G-protein Coupled Receptors (GPCRs): The versatility of the indazole scaffold suggests potential interactions with various GPCRs. Research on related piperidine derivatives has shown significant activity at adrenoceptors, a class of GPCRs.

Nicotinic Acetylcholine Receptors (nAChRs): The modulation of the cholinergic system by related compounds suggests a potential, though not explicitly detailed, interaction with nAChRs. nih.gov

Adrenoceptors: A study on 4-phenylpiperidine-2,6-dione (B1266656) derivatives, which share the piperidine core, revealed potent antagonist activity at α₁-adrenoceptor subtypes. nih.gov The compound 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione demonstrated the highest affinity for the α₁ₐ-adrenoceptor with a pKᵢ of 8.74. nih.gov

Efficacy in In Vitro and In Vivo Non-Human Disease Models

The promising enzymatic and receptor-level activities of this compound derivatives have translated into significant efficacy in various preclinical disease models.

Derivatives of 1H-indazole have demonstrated notable potential as anticancer agents.

In Vitro Studies: A variety of indazole derivatives have shown antiproliferative effects against a range of human cancer cell lines, including those of the lung (A549, H1975), chronic myeloid leukemia (K562), prostate (PC-3), hepatoma (Hep-G2), and breast (MCF-7, MDA-MB-231). nih.govmdpi.comresearchgate.netresearchgate.netnih.gov For instance, a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines exhibited IC₅₀ values ranging from 2.29 to 22.89 μM in H1975 cells. researchgate.net Another study found that the compound 6o from a series of 1H-indazole-3-amine derivatives had a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM and showed good selectivity for normal cells. nih.govresearchgate.netnih.gov This compound was found to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.govmdpi.comresearchgate.netnih.gov Furthermore, some pyrrolo[1,2-a]quinoxaline (B1220188) derivatives with a substituted piperidin-1-yl moiety showed interesting cytotoxic potential against several leukemia cell lines. nih.gov

The following table summarizes the in vitro anticancer activity of selected indazole derivatives:

| Compound/Series | Cell Line(s) | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| Indazolyl-substituted piperidin-4-yl-aminopyrimidines | H1975 | 2.29 - 22.89 μM | researchgate.net |

| 1H-indazole-3-amine derivative (6o) | K562 | 5.15 µM | nih.govresearchgate.netnih.gov |

In Vivo Studies: While specific in vivo anticancer data for this compound derivatives is not detailed, the potent in vitro activities and kinase inhibition profiles strongly suggest their potential for further in vivo evaluation. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov

The this compound scaffold and related structures have shown a broad spectrum of antimicrobial activity.

Antibacterial: Indazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov A series of 4-bromo-1H-indazole derivatives were effective against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Notably, some compounds were significantly more potent than the reference drug 3-methoxybenzamide (B147233) against penicillin-resistant Staphylococcus aureus. nih.gov Additionally, certain piperidin-4-one derivatives exhibited good antibacterial activity compared to ampicillin. biomedpharmajournal.org

Antifungal: Thiosemicarbazone derivatives of piperidin-4-one have shown significant antifungal activity, in some cases comparable to the standard drug terbinafine. biomedpharmajournal.org Furthermore, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were effective against the fungal pathogens Alternaria solani and Fusarium solani. nih.gov

Antiviral: A series of indazolyl-substituted piperidin-4-yl-aminopyrimidines were initially investigated as anti-HIV agents and showed moderate to excellent activity. researchgate.net

Antiprotozoal: Derivatives based on a 3-piperidin-4-yl-1H-indole scaffold have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria, with one compound demonstrating an EC₅₀ value of approximately 3 μM.

The following table summarizes the antimicrobial activity of selected derivatives:

| Compound/Series | Organism(s) | Activity | Reference(s) |

|---|---|---|---|

| 4-bromo-1H-indazole derivatives | Penicillin-resistant S. aureus | Up to 256-fold more potent than 3-MBA | nih.gov |

| Thiosemicarbazone of piperidin-4-one | Fungi | Significant activity vs. terbinafine | biomedpharmajournal.org |

| Indazolyl-substituted piperidin-4-yl-aminopyrimidines | HIV-1 | EC₅₀ as low as 6.4 nM | researchgate.net |

Indazole derivatives have also been recognized for their anti-inflammatory properties. nih.govmdpi.com

In Vitro and In Vivo Models: A novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, compound 6e, demonstrated potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages, with IC₅₀ values of 0.86 μM and 1.87 μM, respectively. nih.gov This compound also showed more potent in vivo anti-inflammatory activity than ibuprofen (B1674241) in a xylene-induced ear edema model in mice. nih.gov The anti-inflammatory mechanism was linked to the restoration of IκBα phosphorylation and a reduction in the protein expression of p65 NF-κB. nih.gov Other research has also pointed to the inhibition of cyclooxygenase-2 and pro-inflammatory cytokines as potential mechanisms for the anti-inflammatory effects of indazole derivatives. researchgate.net

Central Nervous System (CNS) Activities (e.g., Anticholinesterase, Mood Disorder Models)

There is a scarcity of direct preclinical data on the CNS activities of this compound derivatives. However, related research on other substituted indazole-piperidine compounds suggests potential for CNS-related activities. For instance, a study on a series of N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides identified potent inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3), a key target in the pathophysiology of mood disorders. nih.gov One compound from this series demonstrated efficacy in a mouse model of mania, highlighting the potential of the indazole-piperidine combination to yield CNS-active agents. nih.gov

Furthermore, investigations into other heterocyclic compounds bearing a piperidine moiety have shown varied CNS effects, including potential for the treatment of mood disorders. However, without specific studies on the this compound scaffold, any potential for anticholinesterase activity or efficacy in mood disorder models remains speculative.

Cardiovascular System Modulation (e.g., Antiarrhythmic, Antihypertensive)

The cardiovascular effects of this compound derivatives are not well-characterized in the available literature. A general review of indazole derivatives in cardiovascular diseases highlights the therapeutic potential of the indazole nucleus for conditions such as arrhythmia and hypertension, but does not specifically mention derivatives with a 4-(piperidin-3-yloxy) substituent. nih.gov

Some related research offers insights into the potential for cardiovascular activity. A study on a series of indazoloxypropanolamines, which share an ether linkage to the indazole core, reported significant antiarrhythmic activities for some derivatives. nih.gov This suggests that the indazole-ether-amine pharmacophore may be a viable starting point for the development of antiarrhythmic agents. Additionally, various piperazine (B1678402) and piperidine derivatives have been investigated for their antiarrhythmic and antihypertensive properties, often linked to their interaction with adrenoceptors or ion channels. nih.govnih.gov However, direct evidence for such activities in the this compound series is lacking.

A patent for N-piperidin-3-ylbenzamide derivatives has described their potential use in treating cardiovascular diseases, including atherosclerosis and hyperlipidemia, indicating that the piperidin-3-yl moiety can be part of a scaffold with cardiovascular applications. google.com

Other Investigated Therapeutic Areas (e.g., Anthelmintic, Metabolic Diseases)

Preclinical investigations into the anthelmintic activity of this compound derivatives have not been reported in the surveyed literature. While some studies have explored the anthelmintic potential of other indazole and benzimidazole derivatives, the specific contribution of the 4-(piperidin-3-yloxy) substituent in this context is unknown. nih.govresearchgate.net

Similarly, there is a lack of specific data on the effects of this compound derivatives in models of metabolic diseases such as diabetes and obesity. The broader class of indazole derivatives has been explored for various therapeutic targets, with some showing potential for metabolic disease intervention. nih.gov For example, the peptide hormone ghrelin, which is involved in hunger and energy homeostasis, has been a target for small molecule inhibitors, some of which contain heterocyclic scaffolds. nih.gov However, no direct link to the this compound structure has been established in this area.

Structure Activity Relationship Sar Studies of 4 Piperidin 3 Yloxy 1h Indazole Derivatives

Impact of Substitutions on the Indazole Ring on Biological Activity

The indazole core is a crucial component of many biologically active compounds. researchgate.net Modifications to this bicyclic aromatic system in 4-(piperidin-3-yloxy)-1H-indazole derivatives have been shown to significantly influence their potency and selectivity for various biological targets.

Research has demonstrated that the type and position of substituents on the indazole ring can dramatically alter the compound's properties. For instance, in a series of 1H-indazole derivatives, the introduction of a methyl group at the N1 position of the indazole ring was found to enhance anticancer activity against HCT-116 and MDA-MB-231 cell lines compared to their unsubstituted counterparts. mdpi.com Furthermore, the presence of an electron-withdrawing fluoro group at the 4th position of a phenyl ring attached to the indazole core in a related series showed superior anticancer activity. mdpi.com

In other studies focusing on different biological targets, specific substitutions on the indazole ring were also found to be critical. For example, in a series of inhibitors for fibroblast growth factor receptor (FGFR), a 6-(2,6-dichloro-3,5-dimethoxyphenyl) substitution on the 1H-indazole ring was a key feature for potent inhibition. nih.gov Further optimization of this series showed that a carboxamide group at the 4-position of the indazole could further enhance inhibitory activity. nih.gov

The following table summarizes the impact of various substitutions on the indazole ring on the biological activity of this compound and related indazole derivatives.

| Indazole Ring Substitution | Biological Target/Activity | Effect on Activity |

| N1-methylation | Anticancer (HCT-116, MDA-MB-231) | Increased activity mdpi.com |

| 4-Fluoro (on a phenyl substituent) | Anticancer | Increased activity mdpi.com |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl) | FGFR1 inhibition | Potent inhibition nih.gov |

| 4-Carboxamide | FGFR1 inhibition | Enhanced inhibition nih.gov |

Role of the Piperidine (B6355638) Moiety's Substitution Pattern and Stereochemistry

The piperidine ring, a saturated heterocycle, plays a pivotal role in the interaction of these derivatives with their biological targets. Both the substitution pattern on the piperidine ring and its stereochemistry are critical determinants of biological activity.

The protonated nitrogen atom within the piperidine ring is often involved in crucial interactions, such as forming a salt bridge with acidic residues like aspartate in the target protein. nih.gov It can also participate in cation-π interactions with aromatic amino acid residues such as tyrosine and phenylalanine. nih.gov

The nature and position of substituents on the piperidine ring can significantly modulate the affinity and selectivity of the compound. For example, in a series of histamine (B1213489) H3 receptor antagonists, an N-methyl-N-propylpentan-1-amine substituent attached to the piperidine's oxygen at the 4-position resulted in a highly potent compound. nih.gov

Stereochemistry at the 3-position of the piperidine ring, where it connects to the indazole core via an ether linkage, is also a critical factor. The specific spatial arrangement of this connection can influence how the molecule fits into the binding pocket of a receptor, thereby affecting its potency.

The table below illustrates the influence of piperidine moiety substitutions on biological activity.

| Piperidine Moiety Substitution/Feature | Biological Target/Activity | Effect on Activity |

| Protonated Nitrogen | Histamine H3 Receptor | Forms salt bridge with Asp114 nih.gov |

| N-methyl-N-propylpentan-1-amine (at C4-oxy) | Histamine H3 Receptor | High potency nih.gov |

| (R)-stereochemistry | CGRP Receptor Antagonism | Potent antagonism |

Influence of the Ether Linkage (Piperidin-3-yloxy) on Ligand-Receptor Interactions

The ether linkage connecting the piperidine and indazole rings is not merely a passive spacer but an active contributor to the binding affinity of these molecules. The oxygen atom of this ether linkage can act as a hydrogen bond acceptor, forming a hydrogen bond with suitable donor groups in the receptor's binding site, such as the hydroxyl group of a tyrosine residue. nih.gov

The length and flexibility of this ether linkage are also important. Studies on related compounds have shown that derivatives with shorter ether linkers exhibit reduced π–π stacking interactions and a lack of a salt bridge, leading to significantly lower activity. nih.gov This indicates that the ether linkage positions the piperidine and indazole moieties at an optimal distance and orientation for effective binding.

Elucidation of Key Pharmacophoric Features for Target Binding and Potency

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, several key pharmacophoric features have been identified through extensive SAR studies.

These essential features generally include:

An aromatic system (the indazole ring): This is often involved in π–π stacking interactions with aromatic residues in the receptor binding pocket. nih.gov

A hydrogen bond acceptor (the ether oxygen): This feature allows for crucial hydrogen bonding with the receptor. nih.gov

A basic nitrogen atom (in the piperidine ring): This is typically protonated at physiological pH and forms a key salt bridge or cation-π interaction with the receptor. nih.gov

Specific substituent patterns: The presence and positioning of various functional groups on both the indazole and piperidine rings are critical for fine-tuning the potency and selectivity of the compound for its intended target. mdpi.comnih.gov

For instance, in the context of CGRP receptor antagonists, a potent inhibitor was developed that features a 7-methyl-1H-indazol-5-yl group, an (R)-configured piperidine ring, and additional complex amide substitutions, highlighting a highly specific pharmacophore for this target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.comdntb.gov.ua These models can then be used to predict the activity of newly designed molecules, thereby accelerating the drug discovery process.

For derivatives related to the this compound scaffold, QSAR studies have been employed to identify key molecular descriptors that correlate with their biological activity. mdpi.comnih.gov These descriptors can be electronic (e.g., lowest unoccupied molecular orbital energy), physicochemical (e.g., molar refractivity, aqueous solubility), or topological (e.g., polar surface area). mdpi.com

By developing robust QSAR models, researchers can:

Predict the biological activity of virtual compounds before their synthesis.

Gain insights into the structural features that are most important for activity.

Guide the design of more potent and selective analogs.

For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have generated steric and electrostatic maps that provide a structural framework for designing new and more potent inhibitors. nih.gov These models, often validated through various statistical methods, serve as powerful tools in the rational design of novel therapeutic agents. mdpi.comresearchgate.net

Computational Chemistry and in Silico Approaches for 4 Piperidin 3 Yloxy 1h Indazole Research

Molecular Docking Simulations for Ligand-Target Binding Prediction and Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates. For 4-(Piperidin-3-yloxy)-1H-indazole, docking simulations can identify plausible biological targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex.

Research on structurally related indazole and piperidine (B6355638) derivatives has successfully employed molecular docking to identify and optimize inhibitors for various targets. For instance, virtual screening and docking of indazole-based compounds have led to the discovery of potent inhibitors for targets like Polo-like kinase 4 (PLK4), a key regulator of mitotic progression in cancer. nih.gov Similarly, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been evaluated for their anti-inflammatory potential by docking them into the active sites of relevant enzymes. nih.gov

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: Generating a 3D conformation of the molecule and assigning appropriate charges.

Target Protein Selection and Preparation: Identifying a potential protein target (e.g., a kinase or a receptor) from databases like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket. nih.gov

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the protein, and various conformations are sampled. nih.gov

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues of the protein. nih.gov

The table below illustrates hypothetical docking results for this compound against a generic kinase target, showcasing the type of data generated from such a simulation.

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates a stronger predicted binding affinity. |

| Hydrogen Bonds | 3 | Formed with residues Asp145, Glu98, and the backbone NH of Val80. |

| Key Interacting Residues | Asp145, Glu98, Val80, Leu25, Phe78 | Amino acids in the binding pocket that form significant contacts with the ligand. |

| Interacting Moieties | Indazole N-H, Piperidine N-H, Ether Oxygen | Parts of the ligand involved in key interactions, such as hydrogen bonding. |

This table is for illustrative purposes only and does not represent experimentally validated data.

Molecular Dynamics Simulations to Assess Compound Stability and Conformational Flexibility at Binding Sites

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of the docked complex and observing the conformational flexibility of both the ligand and the protein's binding site.

For the this compound-protein complex predicted by docking, an MD simulation would reveal:

Stability of the Binding Pose: By calculating the root-mean-square deviation (RMSD) of the ligand over the simulation time, researchers can determine if the compound remains stably bound in its initial docked orientation. ajchem-a.com

Flexibility of the Protein: The root-mean-square fluctuation (RMSF) of protein residues can highlight which parts of the binding site are flexible and which are rigid, providing insights into induced-fit mechanisms. ajchem-a.com

Key Persistent Interactions: MD simulations allow for the analysis of interactions (like hydrogen bonds) over time, identifying which bonds are stable and consistently present, thereby confirming their importance for binding affinity. unito.it

Studies on related heterocyclic compounds have used MD simulations to validate docking results and confirm the stability of ligand-receptor complexes, making it a standard and vital step in computational drug design. ajchem-a.comnih.gov

Quantum Mechanical (QM) Calculations for Electronic Properties, Reactivity, and Spectroscopic Analysis

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. For this compound, QM methods can provide deep insights into its intrinsic chemical nature.

Key properties that can be calculated include:

Electron Distribution and Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface can reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding potential intermolecular interactions. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. researchgate.net

Spectroscopic Properties: QM calculations can predict spectroscopic data, such as NMR chemical shifts, which can aid in the structural confirmation of the synthesized compound. synhet.com

These calculations help in understanding the molecule's reactivity and its ability to participate in various binding interactions, complementing the findings from molecular docking and MD simulations.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Optimization

A successful drug must not only bind its target effectively but also possess favorable ADME properties. In silico ADME prediction models are used early in the drug discovery process to filter out compounds that are likely to fail in later stages due to poor pharmacokinetics.

For this compound, various computational models can predict key ADME parameters. These predictions are often based on established rules, such as Lipinski's Rule of Five, and more complex quantitative structure-property relationship (QSPR) models. nih.govunar.ac.id

The following table presents predicted ADME properties for this compound based on standard computational tools.

| Property | Predicted Value | Significance |

| Molecular Weight | 231.28 g/mol | Complies with Lipinski's rule (< 500). |

| LogP (Octanol/Water Partition) | 2.1 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's rule (≤ 5). |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤ 10). |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme. mdpi.com |

| Hepatotoxicity | Low probability | Indicates a lower risk of liver toxicity. mdpi.com |

| Blood-Brain Barrier Permeation | Yes | Suggests potential for activity in the central nervous system. |

This table contains values predicted by computational models and is intended for illustrative purposes. These properties require experimental validation.

Homology Modeling and Virtual Screening for Novel Target Identification

When the experimental 3D structure of a target protein is unavailable, a reliable model can often be constructed using homology modeling. This technique builds a model of the target protein based on the known structure of a homologous protein (the "template"). nih.govnih.gov

Once a protein structure is available (either experimentally or through homology modeling), it can be used for virtual screening. ctu.edu.vn This process involves docking a large library of compounds against the target's binding site to identify potential "hits." nih.gov For this compound, if its biological target is unknown, a reverse-docking approach could be employed. In this strategy, the compound is screened against a library of known protein structures to identify potential targets to which it binds with high affinity. This approach can generate new hypotheses about the compound's mechanism of action. Lead generation for novel PLK4 inhibitors, for example, began with virtual screening against a PLK4 homology model. nih.gov

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their biological activities. By systematically analyzing the structure-activity relationship (SAR) of a series of compounds related to this compound, researchers can understand how modifications to its chemical structure affect its biological activity. nih.gov

For example, by synthesizing and testing analogues with different substituents on the indazole or piperidine rings, a dataset can be generated. Cheminformatics tools can then be used to:

Identify Key Pharmacophores: Determine the essential structural features required for activity.

Build QSAR Models: Develop quantitative structure-activity relationship (QSAR) models that correlate chemical properties with biological activity, allowing for the prediction of the activity of new, unsynthesized compounds.

Analyze the Activity Landscape: Visualize how small changes in structure lead to changes in activity, identifying "activity cliffs" where a minor structural modification results in a large drop in potency.

This analysis provides a roadmap for optimizing the lead compound, guiding chemists in designing new derivatives with improved potency and better ADME profiles.

Future Perspectives and Research Gaps in the Study of 4 Piperidin 3 Yloxy 1h Indazole

Development of Novel and Efficient Synthetic Strategies for Complex Analogues

A significant research gap exists in the development of more efficient and versatile synthetic routes for 4-(piperidin-3-yloxy)-1H-indazole and its complex derivatives. While various methods for the synthesis of indazole and piperidine (B6355638) cores have been established, their combination into a single molecular entity often presents challenges, including low yields and the need for multi-step, protecting-group-heavy syntheses. nih.gov Future research should focus on creating novel synthetic strategies that are not only efficient but also allow for a broad range of structural modifications.

Key areas for development include:

Catalytic C-O and C-N Bond Formation: Investigating novel catalytic systems, potentially utilizing transition metals like palladium or copper, to facilitate the ether linkage between the indazole and piperidine rings with high regioselectivity and yield.

Green Chemistry Approaches: Employing more environmentally benign solvents and reagents to create sustainable synthetic pathways. researchgate.net

Stereoselective Synthesis: Developing methods for the stereocontrolled synthesis of piperidine precursors to investigate the impact of stereochemistry on biological activity.

Recent advances in the synthesis of substituted indazoles and piperidines provide a strong foundation for this work. For instance, palladium-catalyzed C-H amination has been used for the synthesis of 1H-indazoles, and various cyclization strategies have been developed for piperidine synthesis. nih.govmdpi.com The challenge lies in integrating these methods to efficiently produce complex indazole-piperidine hybrids.

Exploration of New Biological Targets and Mechanisms of Action for Indazole-Piperidine Hybrids

The indazole-piperidine scaffold has shown activity against a range of biological targets, but a comprehensive understanding of its full potential is still lacking. Much of the current research has focused on established targets like protein kinases and G-protein coupled receptors. nih.govnih.gov A crucial future direction is the systematic exploration of novel biological targets and the elucidation of the underlying mechanisms of action for these hybrid molecules.

Promising areas for investigation include:

Epigenetic Targets: Investigating the potential of indazole-piperidine derivatives to modulate the activity of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases.

Ion Channels: Exploring the interaction of these compounds with various ion channels, which are critical in a wide range of physiological processes. For example, some indazole derivatives have been investigated as TRPV1 antagonists. elsevierpure.com

Allosteric Modulation: Shifting the focus from orthosteric to allosteric inhibition, which can offer greater selectivity and novel mechanisms of action. A notable success in this area is the discovery of N-(indazol-3-yl)piperidine-4-carboxylic acids as allosteric inhibitors of RORγt for autoimmune diseases. nih.govnih.gov

Underexplored Therapeutic Areas: Expanding the scope of biological screening to include therapeutic areas where this scaffold has not been extensively studied, such as neurodegenerative diseases, metabolic disorders, and infectious diseases. nih.govresearchgate.net

The diverse biological activities already reported for indazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, suggest that the indazole-piperidine scaffold may interact with a wide array of biological targets. researchgate.net

Advanced Computational Studies for More Accurate Predictive Modeling and Design

Computational chemistry has become an indispensable tool in modern drug discovery. For the this compound scaffold, there is a significant opportunity to apply advanced computational methods for more accurate predictive modeling and rational drug design. While initial computational studies have been performed, more sophisticated approaches are needed to fully understand the structure-activity relationships (SAR) and to predict the pharmacokinetic properties of these compounds. rsc.org

Future computational research should focus on:

Enhanced Molecular Docking and Dynamics: Utilizing more advanced force fields and longer-timescale molecular dynamics simulations to better predict binding modes and affinities, as well as to understand the dynamic nature of ligand-receptor interactions. rsc.org

Quantum Mechanics (QM) Calculations: Employing QM methods to accurately model electronic effects and reaction mechanisms, which can be crucial for understanding ligand-receptor interactions and for designing novel synthetic routes. nih.gov

Pharmacophore Modeling and Virtual Screening: Developing robust pharmacophore models based on known active compounds to screen large virtual libraries for new hits with diverse chemical scaffolds.

ADMET Prediction: Improving the accuracy of in silico models for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to identify promising candidates early in the drug discovery process and to guide chemical modifications to improve drug-like properties. nih.govrsc.org

By integrating these advanced computational techniques, researchers can accelerate the discovery and optimization of novel indazole-piperidine derivatives with improved therapeutic potential.

Design and Synthesis of Compounds with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles

A primary goal in medicinal chemistry is the design and synthesis of compounds with optimized pharmacological properties. For the this compound scaffold, there is a clear need to develop derivatives with enhanced potency, improved selectivity against off-targets, and favorable pharmacokinetic profiles.

Key strategies to achieve this include:

Structure-Activity Relationship (SAR) Studies: Conducting systematic SAR studies by modifying various parts of the molecule, including the substitution pattern on the indazole ring, the position of the ether linkage, and the substituents on the piperidine nitrogen. nih.gov

Bioisosteric Replacement: Employing bioisosteric replacements to improve potency, selectivity, and metabolic stability. For example, replacing a metabolically liable group with a more stable isostere.

Fragment-Based Drug Design: Utilizing fragment-based approaches to identify small molecular fragments that bind to the target of interest and then growing or linking these fragments to create more potent leads.

Improving Drug-like Properties: Focusing on optimizing physicochemical properties such as solubility, permeability, and metabolic stability to ensure good oral bioavailability and a suitable in vivo half-life. The introduction of a piperazine (B1678402) moiety, for instance, has been shown to enhance solubility and oral bioavailability in some cases. mdpi.com

The successful optimization of N-(indazol-3-yl)piperidine-4-carboxylic acids, where the replacement of a benzoic acid with a piperidinyl carboxylate and other modifications led to a compound with exquisite potency and an improved pharmacokinetic profile, serves as an excellent example of this approach. nih.gov

Table 1: Examples of Indazole-Piperidine Analogues and their Biological Activities

| Compound | Biological Target/Activity | Reference |

|---|---|---|

| SR-715 and SR-899 | ROCK-II inhibitors | nih.gov |

| Compound 82a | pan-Pim kinase inhibitor | nih.gov |

| Compound 25 | RORγt allosteric inhibitor | nih.govnih.gov |

| Compound 6o | Anticancer activity against K562 cell line | mdpi.comresearchgate.net |

| Compound 6i | VEGFR-2 kinase inhibitor | rsc.org |

Investigation of Multi-target Directed Ligands Incorporating the Indazole-Piperidine Scaffold

Complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions often involve multiple biological pathways. nih.gov Consequently, there is a growing interest in the development of multi-target directed ligands (MTDLs) that can modulate several targets simultaneously. nih.gov The indazole-piperidine scaffold is an attractive framework for the design of MTDLs due to its ability to interact with a variety of targets.

Future research in this area should explore:

Rational Design of MTDLs: Intentionally designing hybrid molecules that combine the pharmacophoric features required for activity at multiple, disease-relevant targets. This could involve linking the indazole-piperidine scaffold to other known pharmacophores.

Synergistic Therapeutic Effects: Investigating whether MTDLs based on this scaffold can produce synergistic therapeutic effects, leading to improved efficacy and a reduced likelihood of drug resistance.

Dual-Target Inhibitors: Focusing on the development of dual inhibitors for targets that are known to be co-regulated in disease, such as dual kinase inhibitors or compounds that target both an enzyme and a receptor.

Applications in Complex Diseases: Applying the MTDL strategy to complex diseases like Alzheimer's, where multiple factors contribute to the pathology. nih.gov

The development of MTDLs represents a paradigm shift from the "one-target, one-drug" approach to a more holistic therapeutic strategy, and the indazole-piperidine scaffold is well-positioned to contribute to this exciting field. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for 4-(Piperidin-3-yloxy)-1H-indazole and its derivatives?

The synthesis typically involves multi-step reactions, such as Mannich base formation followed by cyclization. For example, 1H-indazole derivatives are synthesized by reacting indazole with a Mannich base (e.g., piperazine derivatives) under reflux in ethanol, followed by hydrazine hydrate treatment and subsequent coupling with aromatic carboxylic acids using polyphosphoric acid (PPA) . Key steps include spectral validation (IR, H NMR, mass spectrometry) to confirm intermediate and final structures. Solvent selection (e.g., ethanol for reflux) and catalyst use (e.g., PPA) are critical for yield optimization.

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

Structural elucidation relies on:

- IR spectroscopy to identify functional groups (e.g., N-H stretches in indazole at ~3400 cm).

- H NMR to resolve substituent positions on the indazole ring (e.g., piperidinyloxy protons at δ 3.5–4.0 ppm).

- Mass spectrometry for molecular ion confirmation and fragmentation patterns .

Advanced characterization may include X-ray crystallography to determine coordination geometry in metal complexes (e.g., osmium(IV) complexes with axial/equatorial ligand arrangements) .

Q. What biological targets are associated with this compound derivatives?

These compounds exhibit activity against:

- Microtubules : As tubulin inhibitors, inducing mitotic arrest in cancer cells .

- Kinases : Selective inhibition of ERK1/2 (IC = 1–4 nM) and PI3K, relevant to anticancer and anti-inflammatory applications .

- Microbial targets : Demonstrated antibacterial and antifungal activity via oxadiazole moiety interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological potency of this compound derivatives?

Key SAR insights include:

- Substituent position : 3-substituted indazoles (e.g., piperidinyloxy at C3) show higher activity than 1-substituted analogs due to improved electron density distribution on the indazole ring .

- Electron-withdrawing groups : Enhance microtubule disruption by polarizing the indazole core.

- Heterocyclic appendages : Oxadiazole or triazole moieties improve antimicrobial activity by mimicking nucleotide structures .

Methodologically, iterative synthesis paired with in vitro assays (e.g., IC determination) and molecular docking can validate SAR hypotheses .

Q. What computational strategies enhance selectivity in designing this compound-based kinase inhibitors?

- Docking simulations : Predict binding poses in ERK1/2 or PI3K active sites, focusing on hydrogen bonding with catalytic lysine residues (e.g., ERK1 Lys52) .

- Molecular dynamics (MD) : Assess stability of inhibitor-kinase complexes over time (e.g., RMSD < 2 Å for >50 ns).

- Pharmacophore modeling : Identify critical features like hydrophobic piperidine rings or hydrogen bond acceptors from the indazole core .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions (e.g., variable IC values across studies) require:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for ERK inhibition) and controls.

- Data normalization : Express activity relative to reference compounds (e.g., SCH772984 for ERK inhibition ).

- Meta-analysis frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., substituent effects) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine hypotheses .

Q. What role do metal complexes play in studying this compound interactions?

Osmium(IV) complexes with indazole ligands (e.g., cis-/trans-[OsCl(1H-ind)]) provide insights into:

- Coordination geometry : Octahedral configurations influence ligand reactivity (e.g., axial chlorido ligands in [OsIV·MeCO] vs. equatorial in [OsIV·2MeSO]) .

- Deprotonation behavior : Indazole may act as a monodentate (N2-coordination) or bridging ligand in polynuclear complexes, affecting redox properties .

Q. How can selectivity against off-target kinases be improved in this compound derivatives?

- Selectivity filters : Introduce bulky substituents (e.g., tert-butyl groups) to sterically block non-target kinase binding pockets .

- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler to identify off-target hits (e.g., Abl1 or Src family kinases) and refine substituents .

- Free energy calculations : Compare binding affinities (ΔΔG) between target and off-target kinases using MM-GBSA .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.